N,N,N',N'-Tetramethylethylenediamine

Descripción general

Descripción

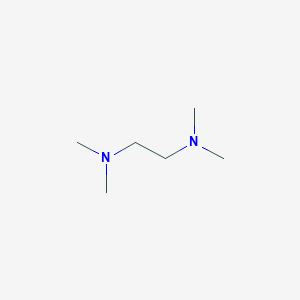

N,N,N’,N’-Tetramethylethylenediamine is a bidentate tertiary amine with the molecular formula (CH₃)₂NCH₂CH₂N(CH₃)₂. It is a Lewis base known for its good solvating properties and is commonly used as a ligand in organolithium chemistry . This compound is also referred to as 1,2-Bis(dimethylamino)ethane.

Métodos De Preparación

N,N,N’,N’-Tetramethylethylenediamine can be synthesized through various methods. One common synthetic route involves the reaction of ethylenediamine with formaldehyde and formic acid, which results in the formation of N,N,N’,N’-Tetramethylethylenediamine. Industrial production often involves the catalytic hydrogenation of dimethylamine and ethylene diamine .

Análisis De Reacciones Químicas

N,N,N’,N’-Tetramethylethylenediamine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents.

Reduction: It can be reduced in the presence of reducing agents.

Substitution: It participates in substitution reactions, particularly with halides.

Polymerization: It acts as an initiator along with ammonium persulfate for polymerization reactions.

Common reagents used in these reactions include ammonium persulfate, halides, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Polyacrylamide Gel Electrophoresis (PAGE)

TMEDA is predominantly used as a catalyst in the polymerization of acrylamide to form polyacrylamide gels, which are essential for separating proteins and nucleic acids during electrophoresis. When combined with ammonium persulfate (APS), TMEDA accelerates the polymerization process, allowing for efficient gel formation necessary for techniques like SDS-PAGE and native PAGE .

Table 1: Role of TMEDA in Polymer Chemistry

| Application | Description |

|---|---|

| Gel Electrophoresis | Catalyst for acrylamide polymerization |

| Protein Analysis | Facilitates separation of proteins |

| Nucleic Acid Analysis | Aids in the resolution of nucleic acid fragments |

Organometallic Chemistry

Ligand for Metal Complexes

TMEDA acts as a bidentate ligand that forms stable complexes with various metal ions, enhancing their solubility in organic solvents. This property is particularly useful in synthesizing organometallic compounds where TMEDA stabilizes reactive intermediates, facilitating reactions such as metallation of aromatic compounds .

Table 2: TMEDA as a Ligand

| Metal Ion | Complex Formed | Use |

|---|---|---|

| Lithium | [Li(tmeda)2]+ | Stabilizes organolithium reagents |

| Zinc | TMEDA-ZnCl2 | Catalysis in organic synthesis |

| Nickel | [(TMEDA)Ni(CH3)2] | Homogeneous catalysis |

Molecular Biology

Reagent in Molecular Biology

In molecular biology laboratories, TMEDA is crucial for preparing polyacrylamide gels used in protein and nucleic acid analysis. Its role in facilitating the polymerization process is indispensable for obtaining high-resolution gels necessary for accurate electrophoretic separation .

Case Study: Protein Modification

Recent studies have shown that TMEDA can induce modifications in peptides during free radical polymerization. For instance, when used with APS, TMEDA has been observed to create methylene bridges between amino acid residues, which can alter peptide functionality and stability . This application highlights the importance of TMEDA in developing controlled release systems and molecular imprinting materials.

Chemical Reactions

Catalyst in Organic Synthesis

TMEDA is also employed as a catalyst in various organic reactions, enhancing the rate of metalation and influencing the regioselectivity of reactions involving organolithium reagents. Its ability to stabilize reactive intermediates makes it a valuable tool for chemists working on complex organic syntheses .

Mecanismo De Acción

The primary mechanism of action of N,N,N’,N’-Tetramethylethylenediamine involves its ability to catalyze the formation of free radicals from ammonium persulfate or riboflavin. These free radicals then initiate the polymerization of acrylamide and bis-acrylamide to form polyacrylamide gels . This process is crucial in various biochemical and industrial applications.

Comparación Con Compuestos Similares

N,N,N’,N’-Tetramethylethylenediamine is often compared with other similar compounds such as:

- N,N,N’,N’-Tetramethyl-1,3-propanediamine

- N,N,N’-Trimethylethylenediamine

- N,N,N’,N’'-Pentamethyldiethylenetriamine

What sets N,N,N’,N’-Tetramethylethylenediamine apart is its unique bidentate nature and its effectiveness as a ligand in organolithium chemistry . Its good solvating properties and ability to facilitate polymerization reactions make it a valuable compound in various scientific and industrial applications.

Actividad Biológica

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate tertiary amine known for its significant role in various chemical and biological processes. With the chemical formula (CH₃)₂NCH₂CH₂N(CH₃)₂, TMEDA has garnered attention for its biological activity, particularly in the context of catalysis, polymerization, and interactions with biological molecules.

TMEDA is characterized by its strong Lewis basicity due to the lone pairs of electrons on its nitrogen atoms. This property allows TMEDA to act as a ligand for metal ions, forming stable complexes with various metal halides such as zinc chloride and copper(I) iodide. The formation of these complexes enhances their solubility in organic solvents, which is crucial for organic synthesis applications.

In biological contexts, TMEDA has been shown to facilitate reactions involving organolithium reagents, significantly increasing their reactivity. For instance, when combined with n-butyllithium, TMEDA forms a more reactive complex that can effectively metallate aromatic compounds. This property is particularly useful in peptide synthesis and modification processes .

Biological Applications

1. Catalysis in Polymerization:

TMEDA serves as a catalyst in free radical polymerization processes. It is commonly used alongside ammonium persulfate (APS) to initiate polymerization reactions in peptide and protein studies. This catalytic role involves modifying amino acid residues through methyleneation reactions, which can influence the stability and functionality of proteins during synthesis .

2. Interaction with Biological Molecules:

Studies have indicated that TMEDA can interact with various biological molecules. For example, it has been observed to modify lysine residues in peptides when used with APS. This modification can alter the properties of peptides and proteins, affecting their biological activity and stability .

Table 1: Summary of Biological Activities of TMEDA

| Activity | Description |

|---|---|

| Catalytic Role | Catalyzes free radical polymerization with APS; modifies amino acid residues |

| Metal Complex Formation | Forms stable complexes with metal halides; enhances solubility in organic solvents |

| Peptide Modification | Methyleneation of lysine residues; influences protein stability |

| Reactivity Enhancement | Increases reactivity of organolithium reagents in metallation reactions |

Case Study: Methyleneation of Peptides

A study focused on the methyleneation of peptides using TMEDA revealed that it effectively modifies lysine residues, impacting the overall structure and function of the peptides. Mass spectrometry was utilized to identify modification sites and assess relative reactivity . This research underscores the importance of TMEDA in biochemical applications where precise modifications are necessary.

Safety and Handling

While TMEDA has valuable applications, it also poses safety concerns due to its chemical properties. It is essential to handle this compound with care, as it can be hazardous if not managed properly. Proper safety protocols should be followed when working with TMEDA to mitigate risks associated with its use .

Q & A

Basic Research Questions

Q. What is the role of TMEDA in polyacrylamide gel polymerization, and how does it influence gel formation kinetics?

TMEDA acts as a catalyst in free-radical polymerization when paired with ammonium persulfate (APS). It donates electrons to APS, generating sulfate radicals that initiate acrylamide/bis-acrylamide crosslinking. The molar ratio of TMEDA to APS critically impacts gelation time and pore size. For example, increasing TMEDA concentration accelerates polymerization but may reduce gel uniformity due to rapid radical formation. Optimal ratios (e.g., 1:100 TMEDA:APS) ensure controlled polymerization for protein separation .

Q. How does TMEDA stabilize lithium enolates, and what are its implications for reaction selectivity?

TMEDA chelates lithium ions in enolate complexes, reducing aggregation and enhancing nucleophilicity. In azaaldol condensations, TMEDA-solvated lithium enolates form doubly chelated dimers, as shown via ⁶Li/¹⁵N NMR. This dimerization suppresses side reactions (e.g., aldol side products) by stabilizing the transition state [(ROLi)₂(TMEDA)₂(imine)]‡. The chelation also enables stereochemical control in β-amino ester synthesis .

Q. What safety protocols are essential when handling TMEDA in laboratory settings?

TMEDA is highly flammable (flash point: 17°C) and corrosive. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation (TLV: 2 ppm).

- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats.

- Storage : Under argon in sealed containers to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How does TMEDA modulate lithium coordination environments in solid-state NMR studies?

In [Li(TMEDA)]Al(CH₃)₄, ⁷Li NMR reveals tetrahedral Li coordination (quadrupolar coupling constants: 36–39 kHz), with TMEDA’s nitrogen atoms symmetrically surrounding Li. In contrast, [Li(TMEDA)]ClO₄ shows asymmetric Li-O interactions (coupling constant: 75 kHz). Temperature-dependent linewidth narrowing (150–360 K) indicates reduced quadrupolar interactions at higher temperatures, critical for interpreting dynamic solid-state structures .

Q. Can TMEDA influence the aggregation state of organometallic reagents, and how is this analyzed experimentally?

DOSY NMR studies demonstrate TMEDA’s role in deaggregating lithium zincates. For LiZn(TMP)₃, TMEDA replaces THF ligands, forming monomeric species (diffusion coefficient: 1.2 × 10⁻⁹ m²/s). This contrasts with aggregated LiTMP clusters (diffusion coefficient: 0.8 × 10⁻⁹ m²/s). Such analyses clarify reactivity differences in deprotonation reactions .

Q. What methodological challenges arise in studying TMEDA-solvated transition metal complexes?

X-ray crystallography of Cd(TMEDA)(thqdtc)₂ (thqdtc = tetrahydroquinoline dithiocarbamate) reveals distorted octahedral geometry with TMEDA occupying two axial sites. Challenges include:

- Crystallization : TMEDA’s volatility requires low-temperature (100 K) crystallization.

- Bond-length analysis : Cd–N (TMEDA) bonds (2.35 Å) are longer than Cd–S (2.52 Å), indicating weaker TMEDA coordination .

Q. Contradictions and Resolutions

- vs. 10 : While [Li(TMEDA)]Al(CH₃)₄ shows temperature-dependent coupling constants, [Li(TMEDA)]ClO₄ exhibits no such dependency. This is resolved by differing anion interactions (Al(CH₃)₄⁻ vs. ClO₄⁻), which alter Li’s electronic environment .

- vs. 5 : TMEDA’s role in enolate dimerization (aggregation) contrasts with its deaggregating effect in zincate chemistry. This reflects context-dependent behavior: chelation dominates in enolates, while ligand exchange drives deaggregation in zincates .

Q. Methodological Recommendations

- NMR Studies : Use ⁶Li/¹⁵N isotopic labeling to resolve TMEDA’s coordination geometry in solution.

- Kinetic Profiling : Employ ¹⁹F NMR (for fluorine-tagged imines) to monitor azaaldol condensation rates .

- Safety Mitigation : Pair TMEDA with non-oxidizing acids (e.g., HCl) to avoid exothermic reactions .

Propiedades

IUPAC Name |

N,N,N',N'-tetramethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYHDKDOAIKMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026122 | |

| Record name | N,N,N',N'-Tetramethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-di-(dimethylamino)ethane appears as a water-white colored liquid with a fishlike odor. Flash point 68 °F. Less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid with a mild odor of ammonia; [HSDB] Hygroscopic; [CHEMINFO] | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethyl-1,2-ethanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

250 to 252 °F at 760 mmHg (NTP, 1992), 121 °C | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (NTP, 1992) | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), Sol in water and most organic solvents | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7765 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7765 @ 20 °C/4 °C | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

16.7 [mmHg] | |

| Record name | N,N,N',N'-Tetramethyl-1,2-ethanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

110-18-9 | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N′,N′-Tetramethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetramethyl-1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K90JUB7941 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67.2 °F (NTP, 1992), FP: -55 °C | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.